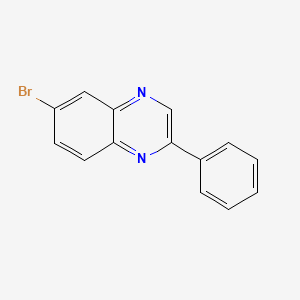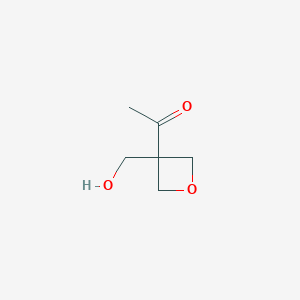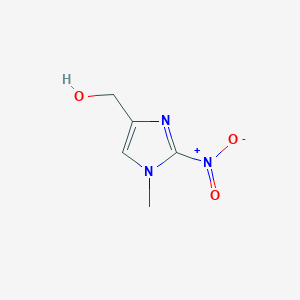
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-2-nitroimidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature . Another approach includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 1-Methyl-2-amino-1H-imidazol-4-yl)methanol.
Oxidation: 1-Methyl-2-nitro-1H-imidazol-4-carboxylic acid.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group may play a crucial role in its antimicrobial activity by undergoing reduction to form reactive intermediates that damage microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the hydroxymethyl group.
1-Methyl-2-amino-1H-imidazol-4-yl)methanol: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(1-methyl-2-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)6-5(7)8(10)11/h2,9H,3H2,1H3 |
Clave InChI |
LLUMKDOKDUKTAA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



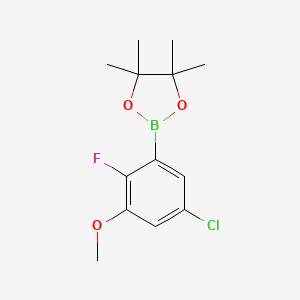
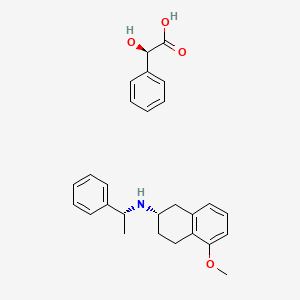
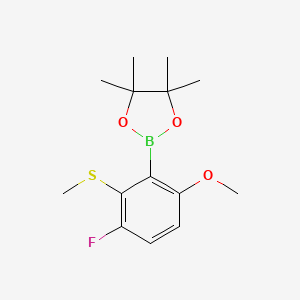
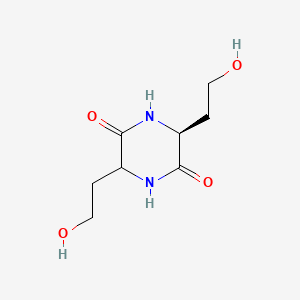
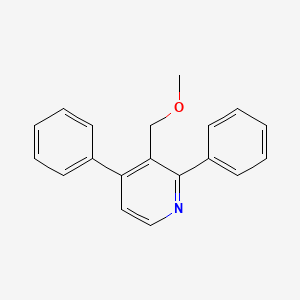
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
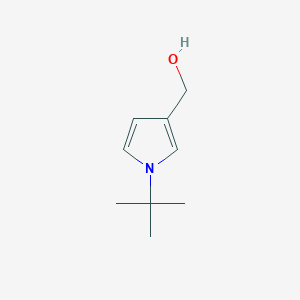

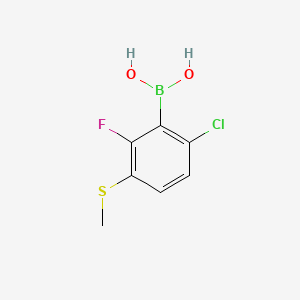
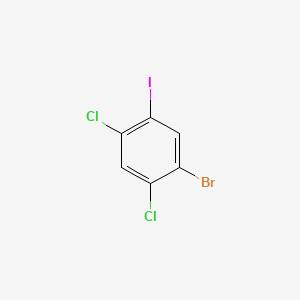
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)
